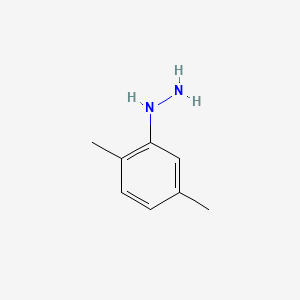

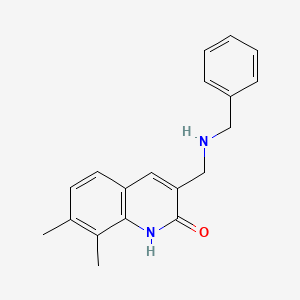

![molecular formula C14H13NO2 B1299973 Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate CAS No. 5730-76-7](/img/structure/B1299973.png)

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate

説明

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is a compound that belongs to the class of organic compounds known as biphenyl derivatives. These compounds are characterized by a structure that includes two benzene rings connected by a single bond, with various substituents attached to the rings. The specific compound has an amino group on one of the phenyl rings and a carboxylate ester group on the other, making it a potentially interesting candidate for various chemical applications, including the development of optical sensors and pharmaceuticals .

Synthesis Analysis

The synthesis of related biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by additional functionalization steps. For instance, the synthesis of a related compound, methyl 2'-aminobiphenyl-4-carboxylate, was achieved through such a coupling followed by a regioselective nitration, demonstrating the potential for selective functionalization of the biphenyl core . Although the specific synthesis of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an intramolecular N–H…O hydrogen bond that contributes to the stability of the molecule . This type of analysis is essential for understanding the three-dimensional conformation and potential interaction sites of Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate.

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including nitration, reduction, and catalytic transformations. The regioselective nitration of methyl 2'-aminobiphenyl-4-carboxylate to produce a fluorescent chloride sensor is an example of the chemical reactivity of such compounds . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction indicates the versatility of biphenyl derivatives in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the presence of an amino group can enhance the solubility in polar solvents and enable the formation of hydrogen bonds, as seen in the crystal structure analysis . The optical properties, such as fluorescence, can also be tuned by the introduction of specific substituents, which is valuable for sensor applications . The thermal stability of these compounds can be assessed through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into their potential applications under various conditions .

科学的研究の応用

Synthetic Organic Chemistry and Natural Products

- Field : Synthetic Organic Chemistry and Natural Products .

- Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Photoredox Photoinitiating Systems in 3D Printing

- Field : Photopolymerization Processes in 3D Printing .

- Application Summary : Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizes of iodonium salt for a highly effective bimolecular photoinitiating system upon soft irradiation conditions under long-wave ultraviolet (UV-A) and visible light .

- Methods of Application : The initiation mechanisms of these bimolecular systems based on the 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were investigated using the real-time FT-IR technique, steady-state photolysis, fluorescence experiments, theoretical calculations of molecular orbitals, and electrochemical analysis .

- Results or Outcomes : Excellent polymerization profiles for all of the monomers, along with the high final conversions, were obtained .

Photoredox Photoinitiating Systems in 3D Printing

- Field : 3D Printing Photopolymerization Processes .

- Application Summary : 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizes of iodonium salt for a highly effective bimolecular photoinitiating system upon soft irradiation conditions under long-wave ultraviolet (UV-A) and visible light .

- Methods of Application : The initiation mechanisms of these bimolecular systems based on the 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were investigated using the real-time FT-IR technique, steady-state photolysis, fluorescence experiments, theoretical calculations of molecular orbitals, and electrochemical analysis .

- Results or Outcomes : Excellent polymerization profiles for all of the monomers, along with the high final conversions, were obtained .

Scalable Synthesis and Reactions of Biphenyl Derivatives

- Field : Synthetic Organic Chemistry .

- Application Summary : This review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

- Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Versatile Photoredox Photoinitiating Systems in 3D Printing

- Field : 3D Printing Photopolymerization Processes .

- Application Summary : Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizes of iodonium salt for a highly effective bimolecular photoinitiating system upon soft irradiation conditions under long-wave ultraviolet (UV-A) and visible light . These structures are highly versatile, allowing access to photoinitiating systems for the free-radical polymerization of acrylates, the cationic photopolymerization of epoxides, glycidyl, and vinyl ethers, the synthesis of interpenetrated polymer networks (IPNs) and the thiol-ene photopolymerization processes .

- Methods of Application : The initiation mechanisms of these bimolecular systems based on the 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were investigated using the real-time FT-IR technique, steady-state photolysis, fluorescence experiments, theoretical calculations of molecular orbitals, and electrochemical analysis . Moreover, the 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were investigated as a type II free-radical photoinitiator with amine .

- Results or Outcomes : Excellent polymerization profiles for all of the monomers, along with the high final conversions, were obtained .

Biological and Medicinal Applications

- Field : Biological and Medicinal Chemistry .

- Application Summary : This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs . Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives which are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

- Results or Outcomes : Several biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

methyl 4-(4-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPVZEJEFMQVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353275 | |

| Record name | Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

5730-76-7 | |

| Record name | Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobiphenyl-4-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

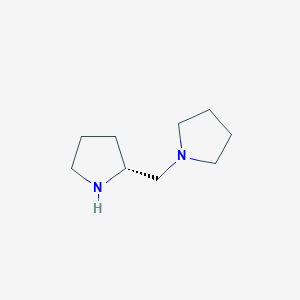

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

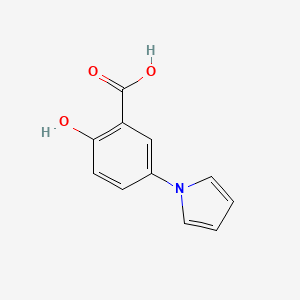

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

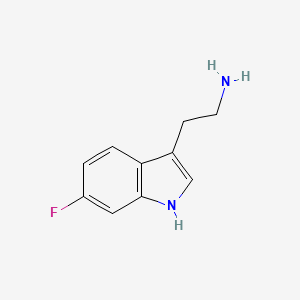

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)